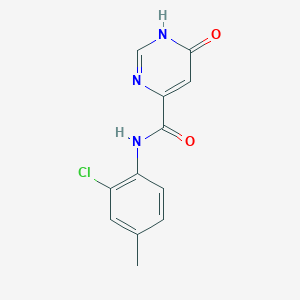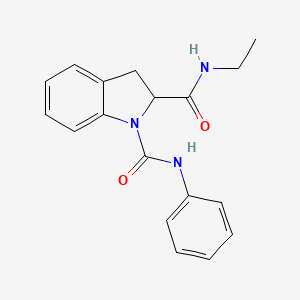
N2-ethyl-N1-phenylindoline-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Findings :
- Significance :
Metal Separation and Sensing
Am(III) Stripping Agent
Coordination Chemistry
Orientations Futures
While specific future directions for N2-ethyl-N1-phenylindoline-1,2-dicarboxamide are not available, similar compounds like pyridine-2,6-dicarboxamide derivatives are being actively studied for their potential applications in coordination chemistry, stabilization of reactive species, synthetic modelling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .
Mécanisme D'action
Target of Action
N2-ethyl-N1-phenylindoline-1,2-dicarboxamide, also known as N2-ethyl-N1-phenyl-2,3-dihydro-1H-indole-1,2-dicarboxamide, is a complex organic compound. The primary targets of this compound are trivalent actinides .
Mode of Action
The compound interacts with its targets through a process known as “intra-ligand synergism”, where a hard donor atom, such as oxygen, preferentially binds to trivalent actinides . This interaction results in the formation of complexes with the target metals .
Biochemical Pathways
It’s known that the compound’s interaction with its targets can lead to the formation of complexes, which can then be separated or detected .
Result of Action
The primary result of the compound’s action is the formation of complexes with its target metals. These complexes can then be used for the separation and sensing of these metals .
Action Environment
The efficacy and stability of N2-ethyl-N1-phenylindoline-1,2-dicarboxamide can be influenced by various environmental factors. For instance, the compound’s ability to form complexes with its targets can be affected by the presence of other ions in the solution .
Propriétés
IUPAC Name |
2-N-ethyl-1-N-phenyl-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-2-19-17(22)16-12-13-8-6-7-11-15(13)21(16)18(23)20-14-9-4-3-5-10-14/h3-11,16H,2,12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCOFNUGHUWPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819278.png)
![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2819279.png)

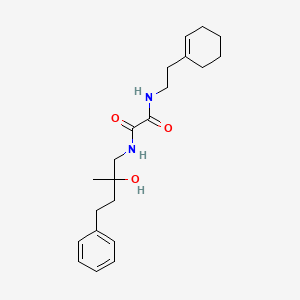
![2-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2819282.png)


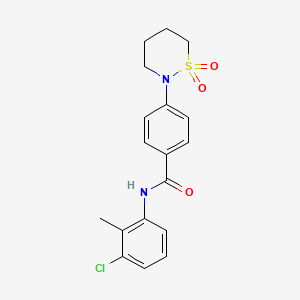
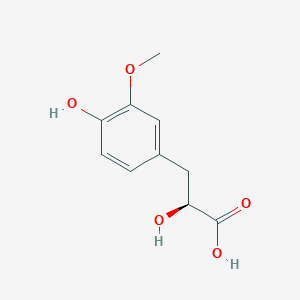
![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2819292.png)
![ethyl 1-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2819293.png)
